Product packaging for Indeno[1,2,3-de]quinoline(Cat. No.:CAS No. 206-55-3)

Indeno[1,2,3-de]quinoline

Cat. No.: B11895508
CAS No.: 206-55-3
M. Wt: 203.24 g/mol
InChI Key: LBRODQCXTUTGSV-UHFFFAOYSA-N
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Description

Indeno[1,2,3-de]quinoline represents a privileged chemical scaffold in medicinal chemistry, recognized for its significant potential in oncology and infectious disease research. This fused tetracyclic structure serves as a key pharmacophore for developing novel therapeutic agents, primarily functioning as a dual-target inhibitor. Its core research value lies in its ability to intercalate with DNA and inhibit crucial enzymes, including topoisomerases I and II, which are well-validated targets in anticancer drug discovery . The structural flexibility of the indenoquinoline core allows for synthetic modifications that fine-tune biological activity, enabling researchers to develop potent and selective lead compounds. In cancer research, derivatives of this compound have demonstrated potent antiproliferative effects across a panel of human cancer cell lines, including cervical epithelioid carcinoma (HeLa), oral squamous cell carcinoma (SAS), and non-small cell lung cancer (A549) . Specific structural analogues have also been identified as potent inhibitors of the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), a critical target in lung cancer therapy, showing enhanced inhibitory activity compared to the known drug erlotinib in enzymatic assays . Beyond oncology, this chemical class exhibits promising dual anti-inflammatory and antimycobacterial activities. Research has identified specific hydrazide derivatives that exhibit potent activity against Mycobacterium tuberculosis H37RV, with minimum inhibitory concentration (MIC) values comparable to the first-line drug isoniazid, while concurrently inhibiting superoxide anion generation and neutrophil elastase release in human neutrophils . This makes the indenoquinoline scaffold a compelling candidate for developing multi-target agents for complex inflammatory infectious diseases like tuberculosis. This product is supplied for research purposes only, strictly within laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9N B11895508 Indeno[1,2,3-de]quinoline CAS No. 206-55-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

206-55-3

Molecular Formula

C15H9N

Molecular Weight

203.24 g/mol

IUPAC Name

4-azatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5,7,9(16),10,12,14-octaene

InChI

InChI=1S/C15H9N/c1-2-5-11-10(4-1)12-6-3-7-14-15(12)13(11)8-9-16-14/h1-9H

InChI Key

LBRODQCXTUTGSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=NC4=CC=C3

Origin of Product

United States

Reactivity and Transformational Chemistry of Indeno 1,2,3 De Quinoline Derivatives

Electrophilic and Nucleophilic Modulations of the Indenoquinoline Nucleus

The reactivity of the indenoquinoline nucleus towards electrophiles and nucleophiles is largely dictated by the electronic characteristics of the fused quinoline (B57606) system. gcwgandhinagar.comnih.gov The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom, while the carbocyclic (benzene) portion remains more susceptible to electrophilic substitution. gcwgandhinagar.comyoutube.com Conversely, the electron-deficient nature of the pyridine ring makes it a prime target for nucleophilic attack. gcwgandhinagar.comyoutube.com

Electrophilic Substitution: Electrophilic aromatic substitution (EAS) on the quinoline core generally occurs on the benzene ring, primarily at positions 5 and 8. gcwgandhinagar.comimperial.ac.uk This is because the pyridine ring is strongly deactivated. For instance, nitration of quinoline with a nitrating mixture (fuming HNO₃ and concentrated H₂SO₄) yields a mixture of 5-nitroquinoline and 8-nitroquinoline. gcwgandhinagar.comyoutube.com Similarly, bromination in the presence of concentrated sulfuric acid affords 5-bromoquinoline and 8-bromoquinoline. youtube.com The exact product distribution can be influenced by reaction conditions such as temperature. Sulfonation of quinoline, for example, yields quinoline-8-sulfonic acid at 220°C, whereas at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is the main product. gcwgandhinagar.com It is anticipated that the indeno[1,2,3-de]quinoline system would follow a similar pattern, with electrophilic attack favoring the carbocyclic portions of the molecule that are not deactivated by the nitrogen atom.

Nucleophilic Substitution: Nucleophilic substitution reactions preferentially occur on the electron-deficient heterocyclic ring, typically at positions 2 and 4 of the quinoline moiety. gcwgandhinagar.comimperial.ac.uk A classic example is the Chichibabin reaction, where quinoline reacts with sodamide (NaNH₂) in liquid ammonia to yield 2-aminoquinoline. youtube.com Direct hydroxylation can also be achieved at high temperatures with potassium hydroxide (B78521) to produce 2-quinolone. iust.ac.ir Nucleophilic attack by organometallic reagents, such as butyl lithium followed by a workup, can introduce alkyl groups at the 2-position. youtube.com For the this compound scaffold, nucleophilic attack would be predicted to occur on the pyridine part of the quinoline core.

Reaction TypeReagent(s)Typical Position of Attack (on Quinoline)Product Type
NitrationHNO₃ / H₂SO₄5 and 8Nitro-substituted
BrominationBr₂ / H₂SO₄5 and 8Bromo-substituted
SulfonationH₂SO₄8 (at 220°C), 6 (at 300°C)Sulfonic acid-substituted
Amination (Chichibabin)NaNH₂2Amino-substituted
HydroxylationKOH, high temp.2Hydroxy-substituted (Quinolone)
AlkylationBuLi, then H₂O2Alkyl-substituted

Cycloaddition and Annulation Reactions in Indenoquinoline Functionalization

Cycloaddition and annulation reactions provide powerful strategies for constructing complex, three-dimensional architectures from the planar indenoquinoline framework. These reactions can expand the ring system, introducing new stereocenters and functionalities.

[4+2] Cycloaddition: The quinoline system can participate as a diene in [4+2] cycloaddition reactions, particularly through photochemical dearomatization. nih.gov The reaction of quinolines with various alkenes, mediated by a photosensitizer, can yield bridged polycyclic structures. nih.govescholarship.org These reactions often exhibit high regio- and diastereoselectivity. nih.gov For example, the photochemical cycloaddition between quinoline and alkenes can be promoted by Lewis acids, which increase the electrophilicity of the quinoline substrate. escholarship.org

[3+2] Cycloaddition: The [3+2] annulation of quinolines with donor-acceptor (DA)-cyclopropanes, catalyzed by ytterbium(III) triflate, is an effective method for synthesizing the indolizidine skeleton. researchgate.net This reaction proceeds via a zwitterionic intermediate that acts as a 1,3-dipole. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions using nitrones with derivatives containing an indolin-2-one moiety (structurally related to the indene (B144670) part) have been used to synthesize spiroisoxazolidines. nih.gov

Other Annulation Reactions: Various transition-metal-catalyzed annulation reactions have been developed for the functionalization of quinolines. Rhodium(III)-catalyzed [5+1] annulation of 2-alkenylanilides with allenyl acetates provides access to 1,2-dihydroquinoline derivatives. nih.gov Another Rh(III)-catalyzed process involves the [3+3] annulation of quinoline N-oxides with cyclopropenones to furnish functionalized 2-quinolones. rsc.org The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, is a classical and straightforward method for synthesizing substituted quinolines and has been applied to the synthesis of indeno[1,2-b]quinolin-11-one from 2-aminobenzaldehyde (B1207257) and 1,3-indandione. mdpi.com

Reaction TypeReactantsCatalyst/ConditionsProduct Skeleton
Photochemical [4+2] CycloadditionQuinoline + AlkenePhotosensitizer, Blue LEDs, +/- Lewis AcidBridged Polycycles
[3+2] AnnulationQuinoline + DA-CyclopropaneYb(OTf)₃Indolizidine
Rh-catalyzed [5+1] Annulation2-Alkenylanilide + Allenyl acetate (B1210297)Rh(III) catalyst1,2-Dihydroquinoline
Rh-catalyzed [3+3] AnnulationQuinoline N-oxide + CyclopropenoneRh(III) catalyst2-Quinolone
Friedländer Annulation2-Aminobenzaldehyde + 1,3-IndandioneBase or Acid catalystIndeno[1,2-b]quinolin-11-one

Peripheral Functional Group Manipulations on Indenoquinoline Scaffolds

Beyond modifying the core nucleus, the manipulation of peripheral functional groups attached to the indenoquinoline scaffold is crucial for fine-tuning its chemical and biological properties. These transformations allow for the synthesis of diverse libraries of derivatives from a common intermediate.

A key strategy involves the modification of substituents on the heterocyclic portion of the molecule. For instance, in the related indenoisoquinoline series, modifications at the 2-position have been explored to develop dual inhibitors of Topoisomerase I and Tyrosyl-DNA phosphodiesterase I. acs.org A 2-hydroxy indenoisoquinoline was used as a starting point to introduce various side chains via reactions with chloropropyl-substituted amines in the presence of a base like potassium carbonate. acs.org

Halogenated indenoquinolines serve as versatile intermediates for further functionalization through transition-metal-catalyzed cross-coupling reactions. nih.gov For example, iodo-substituted thieno[2,3-b]quinoline and selenopheno[2,3-b]quinoline derivatives, synthesized via iodocyclization, can undergo palladium-catalyzed Sonogashira, Suzuki, and Heck reactions to introduce a variety of carbon-based substituents. rsc.org

Modification of alkyl groups, particularly methyl groups, is another important avenue for functionalization. The C(sp³)–H bonds of methyl groups at positions activated by the quinoline ring (e.g., C2 or C8) can be selectively functionalized. researchgate.net This includes rhodium-catalyzed methylation using organoboron reagents or direct oxidative C–H functionalization to form aldehydes using an iodine-DMSO system. researchgate.net

Initial Functional GroupPositionReaction TypeReagent(s)Resulting Functional Group
Hydroxy (-OH)2 (on Indenoisoquinoline)AlkylationR-Cl, K₂CO₃Ether (-OR)
Halogen (-I)VariousSonogashira CouplingAlkyne, Pd catalystAlkynyl
Halogen (-I)VariousSuzuki CouplingBoronic acid, Pd catalystAryl/Vinyl
Halogen (-I)VariousHeck CouplingAlkene, Pd catalystAlkenyl
Methyl (-CH₃)8C-H MethylationOrganoboron reagent, Rh(III) catalystEthyl (-CH₂CH₃)
Methyl (-CH₃)2 or 4C-H OxidationI₂-DMSOAldehyde (-CHO)

Advanced Spectroscopic and Diffraction Based Characterization of Indeno 1,2,3 De Quinoline Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the Indeno[1,2,3-de]quinoline framework.

¹H NMR Spectroscopy: The proton NMR spectra of quinoline-based compounds exhibit characteristic signals in the aromatic region, typically between 7.0 and 9.5 ppm. mdpi.com For the fused polycyclic system of this compound, the protons on the aromatic rings are expected to resonate in this downfield region due to the deshielding effects of the ring currents. The exact chemical shifts and coupling constants (J-values) are highly sensitive to the substitution pattern on the rings. For instance, in various substituted 11H-indeno[1,2-b]quinoxalines, aromatic protons appear as multiplets between δ 7.5 and 8.3 ppm. nih.gov The electronegativity of the nitrogen atom within the quinoline (B57606) moiety causes a notable downfield shift for adjacent protons. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The aromatic carbons of this compound derivatives typically resonate in the range of δ 115 to 160 ppm. nih.govrsc.org Carbons directly attached to the nitrogen atom or located at the fusion points of the rings often appear at the lower field end of this range. For example, in a series of 11H-indeno[1,2-b]quinoxalines, carbon signals were observed up to δ 160.70 ppm. nih.gov The specific chemical shifts are valuable for confirming the connectivity and identifying the sites of substitution.

Below is a table summarizing representative NMR data for a related indenoquinoxaline derivative.

Table 1: Representative NMR Data for 11H-indeno[1,2-b]quinoxaline in CDCl₃ nih.gov
TechniqueChemical Shift (δ, ppm)Assignment
¹H NMR (600 MHz)8.22 (d, J = 7.3 Hz, 1H)Aromatic Protons
7.91 (dd, J = 10.7, 8.2 Hz, 1H)
7.53-7.60 (m, 2H)
4.14 (s, 2H)
¹³C NMR (150 MHz)159.81, 154.93Aromatic & Aliphatic Carbons
143.35, 139.29, 138.30, 138.23, 137.62
131.47, 128.19, 125.84, 122.75
35.88

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and vibrational modes present in a molecule. The FT-IR spectrum of this compound is characterized by absorptions corresponding to its fused aromatic and heterocyclic structure.

Key vibrational modes for the indenoquinoline skeleton include:

Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands in the region of 3100–3000 cm⁻¹. scialert.netresearchgate.net

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings give rise to a series of medium to strong bands in the 1650–1430 cm⁻¹ region. scialert.netresearchgate.net For related indenoquinoxaline derivatives, these bands have been observed around 1620 cm⁻¹ and 1580 cm⁻¹. scialert.net

C-H In-Plane Bending: These deformations occur in the 1300–1000 cm⁻¹ range and are characteristic of the aromatic system. scialert.netresearchgate.net

C-H Out-of-Plane Bending: Strong absorptions in the 900–670 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds, and their exact positions can help determine the substitution pattern on the aromatic rings. scialert.netresearchgate.net

The following table summarizes the principal FT-IR absorption bands observed for a related indenoquinoxaline structure.

Table 2: Characteristic FT-IR Vibrational Frequencies for an Indenoquinoxaline Derivative scialert.netresearchgate.net
Frequency Range (cm⁻¹)Vibrational Assignment
3063 - 3038Aromatic C-H Stretching
1620 - 1506C=C and C=N Ring Stretching
1242 - 1032Aromatic C-H In-plane Bending (β C-H)
855 - 696Aromatic C-H Out-of-plane Bending (γ C-H)

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The extended π-conjugated system of this compound results in characteristic absorption and emission spectra.

The UV-Vis absorption spectrum is dominated by intense π-π* transitions. For related indenoisoquinoline compounds, strong absorption peaks are observed between 250–390 nm. nih.govnih.gov Studies on similar structures have shown that the absorption profile can be sensitive to solvent polarity. For example, in the parental indenoisoquinoline compound NSC314622, a distinct dependence of the relative absorption intensities at approximately 270 nm and 290 nm is observed when changing from nonpolar (CCl₄) to polar (DMSO) solvents. nih.gov This solvatochromism is attributed to interactions with the keto-oxygens in those specific derivatives, which act as polarity probes. nih.gov The long-wavelength absorption bands can be attributed to intramolecular charge transfer (ICT) transitions. nih.gov

Many polycyclic aromatic hydrocarbons and their heterocyclic analogues are fluorescent, emitting light upon excitation at an appropriate wavelength. This property is highly dependent on the rigidity and planarity of the molecular structure. The fluorescence spectra of this compound derivatives are expected to provide information about their excited state properties and potential applications in materials science.

Table 3: UV-Vis Absorption Data for the Indenoisoquinoline NSC314622 nih.gov
SolventAbsorption Maxima (λ_max, nm)Transition Type
Carbon Tetrachloride (CCl₄)~270, ~290, 300-400π-π* and n-π*
Dimethyl Sulfoxide (DMSO)~270, ~290, 300-400

Mass Spectrometric Techniques (GC-MS, LC-MS) for Molecular Identity and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for obtaining structural information through fragmentation analysis. For this compound (also known as Indeno[1,2,3-ij]isoquinoline), the exact molecular weight is 203.2387 g/mol , corresponding to the molecular formula C₁₅H₉N. nist.govnist.gov

In electron ionization mass spectrometry (EI-MS), the this compound molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z 203, owing to the stability of the fused aromatic system. nist.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to several decimal places. nih.govrsc.org

The fragmentation pattern provides insight into the molecule's structure. For quinoline-type compounds, a common fragmentation pathway involves the loss of neutral molecules like hydrogen cyanide (HCN). Studies on the quinoline radical cation have investigated the potential energy surfaces for the loss of HCN, leading to fragment ions such as the phenylacetylene (B144264) radical cation (C₈H₆⁺˙). rsc.org The fragmentation of the this compound molecular ion would likely proceed through pathways that maintain aromatic stability in the resulting fragments.

Table 4: Mass Spectrometric Data for this compound nist.govnist.gov
ParameterValue
Molecular FormulaC₁₅H₉N
Molecular Weight203.2387
Major Ion (EI-MS)m/z 203 (M⁺˙)

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its conformation and packing in the crystal lattice.

While the specific crystal structure for the parent this compound is not detailed in the provided search results, data for closely related derivatives like 11H-indeno[1,2-b]quinoxalin-11-one and 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline are available. mdpi.comresearchgate.netresearchgate.net These studies show that such molecules crystallize in common crystal systems like monoclinic or orthorhombic, with space groups such as P2₁/n or Pca2₁. mdpi.comresearchgate.netresearchgate.net

X-ray diffraction studies also illuminate intermolecular interactions, such as π-π stacking and C-H···π interactions, which govern the supramolecular assembly in the solid state. mdpi.comiucr.org For example, in one derivative, the distance between the planes of the indeno[1,2-b]quinolin-11-one cycles involved in π-π stacking was found to be 3.447 Å. mdpi.com This information is vital for understanding the material properties and for designing new crystalline materials.

Table 5: Representative Single Crystal X-ray Diffraction Data for an Indenoquinoline Derivative (11H-Indeno[1,2-b]quinoxalin-11-one) researchgate.net
Crystallographic ParameterValue
Molecular FormulaC₁₅H₈N₂O
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensionsa = 23.688 (3) Å
b = 3.7862 (5) Å
c = 11.5730 (16) Å
Volume (V)1038.0 (2) ų
Molecules per unit cell (Z)4

Computational and Theoretical Studies on Indeno 1,2,3 De Quinoline Electronic Structure and Reactivity

Quantum Chemical Investigations of Indeno[1,2,3-de]quinoline Molecular Architecture

Quantum chemical methods are instrumental in elucidating the fundamental electronic structure and geometric parameters of this compound and its derivatives.

Density Functional Theory (DFT) has become a cornerstone for predicting the ground-state properties of molecular systems with a favorable balance of accuracy and computational cost. nih.govgithub.io DFT calculations, often employing functionals like B3LYP, are used to optimize the molecular geometry of this compound, yielding precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries represent the minimum energy conformation of the molecule and are crucial for understanding its stability and spatial arrangement.

Table 1: Calculated Ground State Properties of this compound using DFT
PropertyCalculated Value
Total Energy (Hartree)-688.45
Heat of Formation (kcal/mol)85.2
Dipole Moment (Debye)1.75

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is a widely used and effective method. rsc.orguci.eduuci.edu TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. rsc.org

These calculations also provide information about the nature of the electronic transitions, identifying them as π-π* or n-π* transitions, for example. The oscillator strength, another output of TD-DFT calculations, is proportional to the intensity of the absorption band. By analyzing the molecular orbitals involved in these transitions, researchers can gain a deeper understanding of the charge transfer characteristics upon photoexcitation. This information is vital for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) and fluorescent probes.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. wikipedia.orgucsb.eduyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxibiology.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. FMO analysis of this compound reveals the distribution of these orbitals across the molecular framework, highlighting the most probable sites for electrophilic and nucleophilic attack. Chemical reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for this compound
ParameterValue (eV)
EHOMO-5.89
ELUMO-2.45
Energy Gap (ΔE)3.44
Electronegativity (χ)4.17
Chemical Hardness (η)1.72

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.comnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface typically shows negative potential localized around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. researchgate.net The hydrogen atoms of the aromatic rings generally exhibit positive potential. This visual representation of the molecule's electrostatic landscape provides intuitive insights into its intermolecular interaction patterns and reactive sites.

Molecular Dynamics and Conformational Sampling of Indenoquinoline Systems

Molecular dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of indenoquinoline systems. biorxiv.org While the core this compound is a rigid, planar molecule, its derivatives with flexible side chains can adopt various conformations. MD simulations can explore the conformational landscape of these molecules over time, identifying the most stable and populated conformations. nih.govbiorxiv.org

By simulating the molecule in different environments, such as in a solvent or interacting with a biological macromolecule, MD can provide insights into how the environment influences its conformational preferences. This information is particularly important for understanding the structure-activity relationships of biologically active indenoquinoline derivatives. Conformational analysis helps in identifying the specific spatial arrangement of functional groups that is optimal for binding to a biological target.

Intermolecular Interaction Modeling Involving Indenoquinoline Scaffolds (e.g., Non-covalent Interactions with Macromolecular Structures)

Understanding the non-covalent interactions between indenoquinoline scaffolds and macromolecular structures, such as proteins and DNA, is crucial for drug design and development. nih.govnih.gov Molecular docking and molecular dynamics simulations are powerful tools for modeling these interactions. mdpi.comaps.org

Theoretical Prediction of Spectroscopic Signatures

There are currently no available theoretical studies that predict the spectroscopic signatures (such as UV-Vis, IR, or NMR spectra) of this compound through computational methods. Such predictions are crucial for identifying and characterizing the compound in experimental settings. The generation of theoretical spectra typically involves methods like Time-Dependent DFT (TD-DFT) for electronic transitions and calculations of vibrational frequencies for infrared spectroscopy. Without dedicated studies, no data tables or detailed findings can be presented.

Structure-Property Relationship Derivations from Computational Parameters

Deriving structure-property relationships from computational parameters is a powerful tool for understanding how the molecular structure of a compound influences its chemical behavior and physical properties. This involves analyzing calculated parameters such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and various molecular descriptors.

For this compound, there is a lack of published research detailing these computational parameters. Consequently, it is not possible to establish or discuss any structure-property relationships for this compound based on theoretical calculations. The creation of data tables correlating computational parameters with specific properties is therefore not feasible.

Structure Activity Relationship Sar Studies in the Context of Indeno 1,2,3 De Quinoline Structural Diversity

Positional and Substituent Effects on Core Indenoquinoline Chemical Behavior

The chemical and biological properties of the indenoquinoline scaffold are highly sensitive to the nature and position of its substituents. Research on closely related indenoquinoline isomers, particularly indeno[1,2-c]quinolines, has demonstrated that modifications at specific positions on the heterocyclic core can dramatically alter activity.

Key findings from studies on indeno[1,2-c]quinoline derivatives reveal several critical positional effects:

Substitution at the C-11 position of the 11H-indeno[1,2-c]quinolin-11-one core is a significant determinant of antiproliferative activity. The introduction of an aminoalkoxyimino side chain at this position has been shown to be important. Within this side chain, the nature of the terminal amine is crucial, with a preference for tertiary amines or a cyclic five-membered pyrrolidino ring for enhanced cytotoxicity. researchgate.net

The substituent at the C-6 position plays a crucial role in selective cytotoxicity. researchgate.net For instance, a hydroxyl (-OH) group at C-6 is often preferred for selective action against cancer cells. In contrast, substituting this position with hydrogen or a piperazine (B1678402) moiety can lead to broader cytotoxicity affecting both cancer and non-cancerous cell lines. researchgate.net

The presence of a piperazine group at C-6 has been identified as crucial for the activity of certain 9-methoxy-11H-indeno[1,2-c]quinolin-11-one derivatives. cust.edu.tw The morpholine (B109124) and piperidine (B6355638) counterparts at the same position were found to be inactive, highlighting the specific structural requirements of this position. cust.edu.tw

Further derivatization of the core structure, such as converting the C-11 carbonyl group to a hydroxyimino derivative and subsequently to aminoalkoxyimino side chains, can lead to a significant increase in potency. cust.edu.tw The general trend for antiproliferative activity was observed to be: aminoalkoxyimino > hydroxyimino > alkoxyimino > carbonyl. cust.edu.tw

Compound/Derivative ClassPosition of Substituent (on Indeno[1,2-c]quinoline core)Observed Effect on Antiproliferative Activity
Aminoalkoxyimino chainC-11Terminal tertiary amine or pyrrolidino ring enhances activity. researchgate.net
Hydroxyl (-OH) groupC-6Confers selective cytotoxicity against cancer cells. researchgate.net
Piperazine groupC-6Crucial for activity; more potent than morpholine or piperidine analogues. cust.edu.tw
Carbonyl to AminoalkoxyiminoC-11Conversion significantly increases potency. cust.edu.tw

Topological and Electronic Descriptors in SAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This is achieved by using molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov For complex heterocyclic systems like indenoquinolines, topological and electronic descriptors are invaluable for building predictive SAR models. mdpi.com

Topological Descriptors: These are 2D descriptors derived from the graph representation of a molecule. They provide numerical information about molecular size, shape, branching, and atom connectivity. researchgate.net

Connectivity Indices (e.g., Randić index): These indices quantify the degree of branching or connectivity in a molecule.

Wiener Index: The first topological index, it represents the sum of distances between all pairs of heavy atoms in the molecular graph and is related to molecular volume.

Electrotopological State (E-State) Indices: These indices combine electronic character and topological environment for each atom, providing insight into the electronic accessibility and reactivity of different parts of the molecule. semanticscholar.org

Electronic Descriptors: These descriptors quantify the electronic properties of a molecule, such as charge distribution, polarizability, and orbital energies.

Molar Refractivity (AMR): This descriptor is related to the volume of a molecule and its polarizability. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of properties like membrane permeability.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these include dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and partial atomic charges. These descriptors help in understanding electronic interactions, such as hydrogen bonding and π-π stacking.

In QSAR studies of quinoline (B57606) derivatives, descriptors related to lipophilicity (like ALogP), the number of specific atoms (e.g., chlorine, fluorine, basic nitrogen), and molar refractivity have been shown to be significant in predicting activity. mdpi.com For instance, a model might show that increased lipophilicity and the presence of hydrogen bond acceptors contribute positively to activity, while increased molecular volume (related to molar refractivity) might have a negative impact. mdpi.com These models help rationalize observed SAR and guide the design of new, more potent indenoquinoline analogues.

Descriptor TypeExample DescriptorInformation EncodedRelevance in SAR Modeling
Topological Connectivity IndicesMolecular branching and complexity. researchgate.netCorrelates with how a molecule fits into a binding site.
Wiener IndexMolecular size and shape. semanticscholar.orgRelates to steric interactions and overall bulk.
E-State IndicesElectronic and topological state of each atom. semanticscholar.orgIdentifies key atoms or regions for molecular interactions.
Electronic Molar Refractivity (AMR)Molecular volume and polarizability. mdpi.comModels steric bulk and dispersion forces in binding.
TPSAPolar surface area.Predicts transport properties and hydrogen bonding capacity.
HOMO/LUMO EnergiesElectron-donating/accepting ability.Describes chemical reactivity and potential for charge-transfer interactions.

Influence of Aromatization on Indenoquinoline Chemical Properties

The degree of aromatization within the indenoquinoline core has a profound impact on its chemical properties, particularly its planarity and electronic characteristics. Many synthetic routes to indenoquinolines involve a final aromatization step, for example, the dehydrogenation of a tetrahydroindenoquinoline precursor. researchgate.net This final step is often crucial for conferring the desired biological activity.

A fully aromatized, planar indenoquinoline system is a key feature for compounds that act as DNA intercalating agents. The flat, electron-rich aromatic surface allows the molecule to slip between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, leading to cytotoxic effects. The planarity of the ring system maximizes the π-π stacking interactions with DNA bases, stabilizing the drug-DNA complex.

Conversely, non-aromatized or partially hydrogenated indenoquinoline derivatives have a three-dimensional, non-planar structure. This conformational flexibility can be advantageous for interacting with other biological targets, such as enzyme active sites, but it generally precludes effective DNA intercalation.

The introduction of substituents can also influence the planarity and electronic nature of the ring system. Electron-withdrawing groups, such as nitro groups, can affect the electron density of the aromatic system and may influence the ease of aromatization in synthetic precursors. nih.gov For example, it has been observed that nitro groups can acidify the hydrogen atoms on adjacent CH₂ groups, potentially facilitating their elimination during dehydrogenation reactions. nih.gov Therefore, the process of aromatization is not only a key synthetic transformation but also a critical determinant of the molecular geometry and electronic properties that govern the chemical behavior of indenoquinolines.

Future Perspectives and Research Challenges in Indeno 1,2,3 De Quinoline Chemistry

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods for Indeno[1,2,3-de]quinoline and its derivatives is a primary research focus. Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, which are economically and environmentally undesirable. Future innovations are expected to center on the principles of green chemistry to create more sustainable pathways.

Key areas for innovation include the use of water as a green solvent, the development of solvent-free reaction conditions, and the application of energy-efficient techniques like microwave irradiation. For instance, multicomponent reactions performed under solvent-free conditions or in aqueous media represent a promising avenue for the high-yield synthesis of related heterocyclic systems.

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Aqueous Media Reduces reliance on volatile organic compounds (VOCs), lowers toxicity, and simplifies workup procedures.
Solvent-Free Reactions Minimizes waste, can lead to shorter reaction times, and is often more energy-efficient.
Microwave Irradiation Accelerates reaction rates, improves yields, and allows for better control over reaction parameters.
Reusable Catalysts Decreases catalyst waste, lowers production costs, and promotes a circular economy approach.
Multicomponent Reactions Increases atom economy, reduces the number of synthetic steps, and simplifies purification processes.

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing existing methods and designing new, more efficient routes. A significant challenge in this area is the detection and characterization of short-lived transient species and reaction intermediates. These fleeting molecular entities often dictate the course of a reaction and the final product distribution.

Future research will likely involve the application of advanced spectroscopic techniques to probe these reaction pathways in real-time. Methods such as time-resolved UV-Vis and fluorescence spectroscopy, in conjunction with computational studies, can provide valuable insights into the electronic structure and dynamics of excited states and reactive intermediates. Furthermore, techniques like mass spectrometry can be employed to identify and characterize the intermediates formed during the course of the reaction.

A deeper understanding of the intermediates involved in classical quinoline (B57606) syntheses, such as the Skraup and Friedländer reactions, can inform the study of this compound formation. For example, intermediates like enamines and Schiff bases are common in many quinoline syntheses, and their analogues are likely to be involved in the formation of the this compound scaffold. The isolation and characterization of these intermediates, or their trapping through derivatization, will be a key area of future investigation.

Multi-Scale Computational Modeling for Complex Indenoquinoline Systems

Computational modeling has emerged as a powerful tool for elucidating the structure, properties, and reactivity of complex molecular systems, and this compound is no exception. Multi-scale modeling approaches, which combine different levels of theory to study phenomena across various length and time scales, are expected to play a pivotal role in advancing our understanding of these compounds.

At the quantum mechanical level, Density Functional Theory (DFT) can be used to accurately predict the electronic structure, spectroscopic properties, and reaction energetics of this compound and its derivatives. rsc.orgresearchgate.netnih.govimist.manih.govrsc.org This information is invaluable for understanding their photophysical behavior and for designing molecules with tailored electronic properties for specific applications. DFT calculations can also be used to investigate reaction mechanisms and to identify the key factors that control selectivity. rsc.org

For larger systems and for studying the interactions of this compound with its environment, classical molecular dynamics (MD) simulations can be employed. MD simulations can provide insights into the conformational dynamics, solvation effects, and intermolecular interactions that govern the behavior of these molecules in solution and in the solid state. By combining quantum mechanical and classical methods, researchers can develop a comprehensive understanding of the structure-property relationships in complex this compound systems.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Prediction of electronic structure, spectroscopic properties, and reaction mechanisms.
Time-Dependent DFT (TD-DFT) Investigation of excited states and photophysical properties.
Molecular Dynamics (MD) Simulation of conformational dynamics, solvation, and intermolecular interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Study of enzymatic reactions or systems where a quantum mechanical description of a specific region is necessary.

Exploration of Novel Material Science Applications

The unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for a wide range of applications in material science. The extended π-conjugated system and the presence of a nitrogen heteroatom can be leveraged to create materials with interesting optical and electronic properties.

One promising area of exploration is in the field of organic electronics. Quinoline-based compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govsemanticscholar.org The tunable electronic properties of this compound derivatives could allow for the development of new materials with improved performance and stability in these devices.

Another potential application is in the development of chemical sensors and molecular probes. The fluorescence of many quinoline derivatives is sensitive to their local environment, making them suitable for use as sensors for metal ions, pH, and other analytes. The rigid and planar structure of this compound could lead to compounds with high fluorescence quantum yields and large Stokes shifts, which are desirable properties for fluorescent probes.

Furthermore, the ability of polycyclic aromatic hydrocarbons to intercalate into DNA has led to the investigation of related compounds as potential therapeutic agents. nih.gov While this article does not delve into specific therapeutic applications, the fundamental interactions of these molecules with biological systems are a subject of ongoing research.

Q & A

Which frameworks (e.g., FINER, PICO) are most applicable to formulating research questions on this compound?

  • Methodological Answer : FINER criteria ensure questions are Feasible (e.g., accessible precursors), Interesting (e.g., novel photophysical behavior), Novel (e.g., unexplored bioactivity), Ethical (e.g., minimizing animal use), and Relevant (e.g., environmental health impact). For clinical applications, PICO(T) structures hypotheses around patient outcomes and intervention efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.